molecular formula C10H10F3N3O2 B009397 1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea CAS No. 102433-31-8

1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B009397
CAS No.: 102433-31-8
M. Wt: 261.2 g/mol
InChI Key: GATFTCRUEFFBQC-UHFFFAOYSA-N
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Description

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a specialized chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitroso group, trifluoromethyl group, and a substituted urea moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the use of potassium isocyanate in water without organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-
  • Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-

Uniqueness

Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

CAS No.

102433-31-8

Molecular Formula

C10H10F3N3O2

Molecular Weight

261.2 g/mol

IUPAC Name

1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C10H10F3N3O2/c1-15(2)9(17)16(14-18)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3

InChI Key

GATFTCRUEFFBQC-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O

Canonical SMILES

CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O

102433-31-8

Origin of Product

United States

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